molecular formula C7H7IO2 B13024277 3-Iodo-2-methoxyphenol

3-Iodo-2-methoxyphenol

Cat. No.: B13024277
M. Wt: 250.03 g/mol
InChI Key: VKYDQVOUEGVYNF-UHFFFAOYSA-N
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Description

3-Iodo-2-methoxyphenol is an organic compound with the molecular formula C7H7IO2 It is characterized by the presence of an iodine atom, a methoxy group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Iodo-2-methoxyphenol can be synthesized through several methods. One common approach involves the iodination of 2-methoxyphenol (guaiacol). This reaction typically uses iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) under acidic conditions. The reaction proceeds as follows:

C7H8O2+I2+H2O2C7H7IO2+H2O\text{C}_7\text{H}_8\text{O}_2 + \text{I}_2 + \text{H}_2\text{O}_2 \rightarrow \text{C}_7\text{H}_7\text{IO}_2 + \text{H}_2\text{O} C7​H8​O2​+I2​+H2​O2​→C7​H7​IO2​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness, employing bulk reagents and automated processes.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-methoxyphenol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.

    Reduction: Reducing agents (e.g., NaBH4), solvents (e.g., methanol, ethanol).

Major Products

    Substitution: Formation of substituted phenols.

    Oxidation: Formation of 3-iodo-2-methoxybenzaldehyde or 3-iodo-2-methoxybenzoic acid.

    Reduction: Formation of 2-methoxyphenol.

Scientific Research Applications

3-Iodo-2-methoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of iodine-containing compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism by which 3-iodo-2-methoxyphenol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodine atom can enhance the compound’s reactivity and binding affinity, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-3-methoxyphenol: Similar structure but with different positional isomerism.

    3-Bromo-2-methoxyphenol: Bromine atom instead of iodine.

    3-Iodo-4-methoxyphenol: Methoxy group at a different position.

Uniqueness

3-Iodo-2-methoxyphenol is unique due to the specific positioning of the iodine and methoxy groups, which can influence its reactivity and interaction with other molecules. The iodine atom provides distinct chemical properties, such as increased molecular weight and potential for halogen bonding, which can be advantageous in various applications.

Biological Activity

3-Iodo-2-methoxyphenol (C10H11IO2), also known as 3-iodoguaiacol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom, which enhances its reactivity and biological activity. Its chemical structure can be represented as follows:

C9H11O2I\text{C}_9\text{H}_{11}\text{O}_2\text{I}

The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The iodine substituent is believed to enhance binding affinity to specific enzymes or receptors, leading to modulation of biochemical pathways.

Potential Biological Activities

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Properties : Research has shown that compounds similar to this compound may possess anticancer effects. For instance, studies on related methoxyphenols have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Antioxidant Activity : The compound's structure allows it to act as a radical scavenger, potentially protecting cells from oxidative stress. Quantitative structure-activity relationship (QSAR) studies have indicated that methoxyphenols can inhibit COX-2 and exhibit antioxidant activity through mechanisms involving radical scavenging .

Case Studies

Several studies have highlighted the biological activities of this compound and its derivatives:

  • Antimicrobial Efficacy : A study reported that this compound showed significant antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Cytotoxicity Assessments : In vitro cytotoxicity tests using human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxic effects, with IC50 values indicating potential as a therapeutic agent in oncology .

Data Table: Biological Activities of this compound

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
AntioxidantRadical scavenging activity measured via DPPH assay
CytotoxicityDose-dependent effects on human cancer cells

Properties

Molecular Formula

C7H7IO2

Molecular Weight

250.03 g/mol

IUPAC Name

3-iodo-2-methoxyphenol

InChI

InChI=1S/C7H7IO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3

InChI Key

VKYDQVOUEGVYNF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1I)O

Origin of Product

United States

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